molecular formula C7H8O B14499215 3-Methyl-4-methylidenecyclopent-2-en-1-one CAS No. 64096-42-0

3-Methyl-4-methylidenecyclopent-2-en-1-one

Cat. No.: B14499215
CAS No.: 64096-42-0
M. Wt: 108.14 g/mol
InChI Key: PCHNTLAOCJZTAZ-UHFFFAOYSA-N
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Description

3-Methyl-4-methylidenecyclopent-2-en-1-one is an organic compound with a unique structure that includes both a cyclopentene ring and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-methylidenecyclopent-2-en-1-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of cyclopentanediols. This method typically requires the use of strong acids such as sulfuric acid under controlled temperature conditions to facilitate the elimination of water and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-methylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-Methyl-4-methylidenecyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of fine chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which 3-Methyl-4-methylidenecyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-2-en-1-one: A simpler analog with a similar ring structure but lacking the methyl and methylidene substituents.

    Cyclohex-2-en-1-one: A six-membered ring analog with similar reactivity.

    Cyclopropenone: A smaller ring analog with different chemical properties.

Uniqueness

3-Methyl-4-methylidenecyclopent-2-en-1-one is unique due to its specific substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

64096-42-0

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

3-methyl-4-methylidenecyclopent-2-en-1-one

InChI

InChI=1S/C7H8O/c1-5-3-7(8)4-6(5)2/h4H,1,3H2,2H3

InChI Key

PCHNTLAOCJZTAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC1=C

Origin of Product

United States

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